Cas no 2229160-90-9 (tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate)

Tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate is a synthetic intermediate of interest in pharmaceutical and organic chemistry. Its structure features a tert-butyl carbamate group and an azetidine ring, which are valuable motifs in drug development, particularly for modifying pharmacokinetic properties. The chlorophenyl moiety enhances reactivity for further functionalization, making it a versatile building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic processes while allowing selective deprotection when needed. This compound is particularly useful in the synthesis of bioactive molecules, offering controlled reactivity and compatibility with diverse reaction conditions. Its well-defined structure facilitates precise modifications for targeted applications.
tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate structure
2229160-90-9 structure
Product Name:tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate
CAS No:2229160-90-9
MF:C15H21ClN2O2
MW:296.792443037033
CID:6070027
PubChem ID:165752936
Update Time:2025-11-01

tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate
    • 2229160-90-9
    • tert-butyl N-{2-[(azetidin-3-yl)methyl]-5-chlorophenyl}carbamate
    • EN300-1889263
    • Inchi: 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-7-12(16)5-4-11(13)6-10-8-17-9-10/h4-5,7,10,17H,6,8-9H2,1-3H3,(H,18,19)
    • InChI Key: HVOWWTDCBFYAJG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)CC1CNC1

Computed Properties

  • Exact Mass: 296.1291556g/mol
  • Monoisotopic Mass: 296.1291556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.4Ų

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Additional information on tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate

tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate (CAS No. 2229160-90-9): An Overview of a Promising Compound in Medicinal Chemistry

tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate (CAS No. 2229160-90-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its tert-butyl carbamate moiety and azetidine ring, represents a promising candidate for the development of new drugs targeting various diseases. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate is particularly noteworthy. The tert-butyl carbamate group provides stability and protects the amine functionality, making it suitable for various synthetic transformations. The azetidine ring, a four-membered heterocycle, introduces conformational rigidity and enhances the compound's pharmacological properties. The presence of a 5-chlorophenyl substituent further modulates the compound's biological activity by influencing its binding affinity to specific receptors.

The synthesis of tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate has been extensively studied in recent years. One common approach involves the reaction of 3-(5-chloro-2-methylphenyl)azetidine with tert-butyl isocyanate under mild conditions. This method yields high purity and good yields, making it a preferred route for large-scale production. Another notable synthetic strategy involves the use of palladium-catalyzed coupling reactions to introduce the azetidine ring onto the phenyl backbone, followed by carbamate formation using tert-butyl alcohol and phosgene.

In terms of biological activity, tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. For instance, studies have shown that this compound can effectively inhibit beta-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides, which are key contributors to Alzheimer's pathology. Additionally, it has been found to modulate G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways associated with various physiological processes.

The pharmacokinetic properties of tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate have also been investigated to assess its suitability as a drug candidate. Preclinical studies have indicated that this compound exhibits favorable oral bioavailability and good metabolic stability, which are essential for effective drug delivery. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile for clinical development.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions and binding mechanisms of tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate. Molecular dynamics simulations and docking studies have provided insights into how this compound interacts with target proteins at the atomic level. These computational tools have not only validated experimental findings but also guided the design of more potent analogs with improved pharmacological properties.

In conclusion, tert-butyl N-{2-(azetidin-3-yl)methyl-5-chlorophenyl}carbamate (CAS No. 2229160-90-9) represents a promising compound with significant potential in medicinal chemistry. Its unique chemical structure, coupled with its promising biological activities and favorable pharmacokinetic properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its applications in treating various diseases, highlighting its importance in the field of drug discovery and development.

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